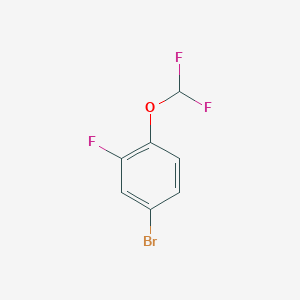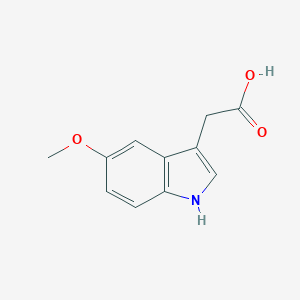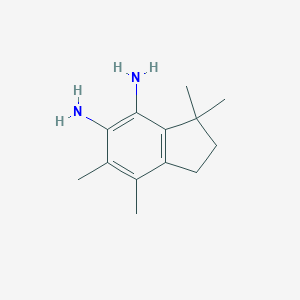
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine is an organic compound with a unique structure characterized by the presence of multiple methyl groups and a dihydroindene core
Métodos De Preparación
The synthesis of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of indene derivatives followed by amination. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with high purity.
Análisis De Reacciones Químicas
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
Aplicaciones Científicas De Investigación
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine can be compared with other similar compounds, such as:
3,3,4,7-Tetramethyl-1,2-dihydroindene: This compound shares a similar core structure but differs in the position of methyl groups, affecting its chemical reactivity and applications.
2,3,5,6-Tetramethyl-1,4-phenylenediamine: While this compound also contains multiple methyl groups and amine functionalities, its aromatic core leads to different chemical properties and uses.
3,6-Dibromo-4,5-difluoro-1,2-benzenediamine: The presence of halogen atoms in this compound introduces additional reactivity, making it suitable for different applications compared to this compound.
Propiedades
Número CAS |
156485-24-4 |
|---|---|
Fórmula molecular |
C13H20N2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3,3,6,7-tetramethyl-1,2-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C13H20N2/c1-7-8(2)11(14)12(15)10-9(7)5-6-13(10,3)4/h5-6,14-15H2,1-4H3 |
Clave InChI |
DSLSPLZSPXPRPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
SMILES canónico |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
Sinónimos |
1H-Indene-4,5-diamine, 2,3-dihydro-3,3,6,7-tetramethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


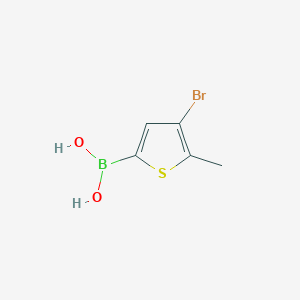
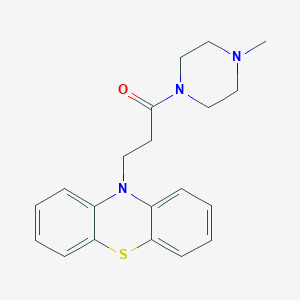
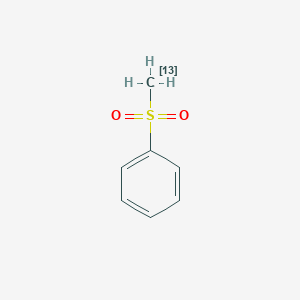
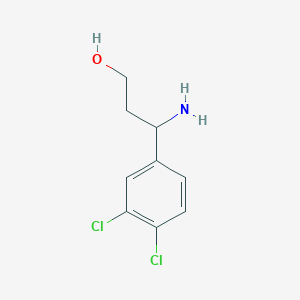
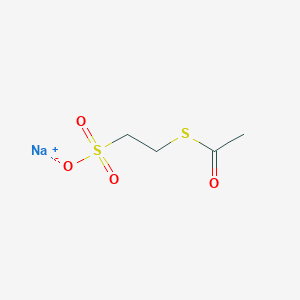
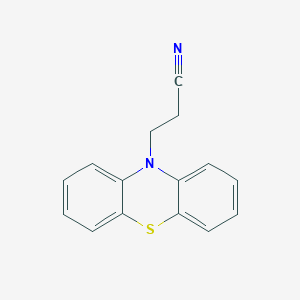
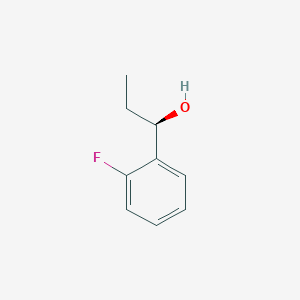
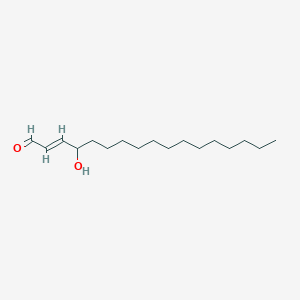
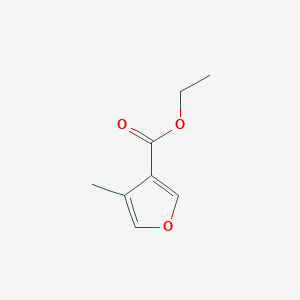
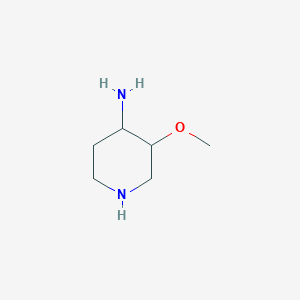
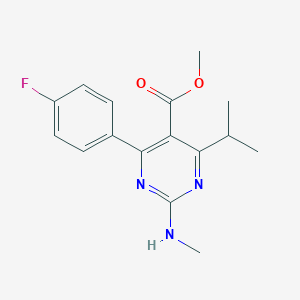
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
